molecular formula CKNS B046533 Potassium thiocyanate-13C,15N CAS No. 143673-61-4

Potassium thiocyanate-13C,15N

Cat. No.: B046533
CAS No.: 143673-61-4
M. Wt: 99.17 g/mol
InChI Key: ZNNZYHKDIALBAK-AWQJXPNKSA-M
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Description

Potassium thiocyanate-13C,15N is a stable isotope-labeled compound with the molecular formula KS13C15N. It is a potassium salt of thiocyanic acid, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and environmental science.

Mechanism of Action

Target of Action

Potassium Thiocyanate-13C,15N is a carbon-13 and nitrogen-15 labeled salt form of the thiocyanate anion

Mode of Action

The specific mode of action of this compound is not clearly defined in the available literature. Thiocyanates typically act as inhibitors or substrates for various enzymes, affecting their activity. The isotopic labels (carbon-13 and nitrogen-15) in this compound allow for its tracking and quantification in biochemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other ions or molecules that it can interact with.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium thiocyanate-13C,15N can be synthesized through the reaction of potassium hydroxide with thiocyanic acid, where the acid is isotopically labeled with carbon-13 and nitrogen-15. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the complete formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the large-scale reaction of isotopically labeled thiocyanic acid with potassium hydroxide. The process includes steps such as purification, crystallization, and drying to obtain the final product with high isotopic purity. The use of advanced analytical techniques ensures the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium thiocyanate-13C,15N undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form thiocyanogen or other sulfur-containing compounds.

    Reduction: It can be reduced to form thiocyanate anions.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide, with the presence of catalysts or under specific temperature conditions.

Major Products Formed

    Oxidation: Thiocyanogen and other sulfur-containing compounds.

    Reduction: Thiocyanate anions.

    Substitution: Various substituted thiocyanate derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium thiocyanate-13C,15N is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation of sulfur and nitrogen into biological molecules.

    Medicine: Utilized in diagnostic imaging and as a standard in mass spectrometry.

    Industry: Applied in the synthesis of labeled compounds for environmental and pharmaceutical research.

Comparison with Similar Compounds

Potassium thiocyanate-13C,15N is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. Similar compounds include:

    Potassium thiocyanate-13C: Labeled only with carbon-13.

    Potassium thiocyanate-15N: Labeled only with nitrogen-15.

    Sodium thiocyanate-13C,15N: A sodium salt with similar isotopic labeling.

The dual labeling of this compound provides enhanced sensitivity and specificity in analytical applications compared to single-labeled compounds.

Properties

IUPAC Name

potassium;(15N)azanylidyne(113C)methanethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNZYHKDIALBAK-AWQJXPNKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](#[15N])[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CKNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635675
Record name Potassium (~13~C,~15~N)thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143673-61-4
Record name Potassium (~13~C,~15~N)thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium thiocyanate-13C,15N
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium thiocyanate-13C,15N

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